Regioisomeric Purity: Availability as a Single Isomer vs. DHBE Mixture
Dihydroxydibutylether (DHBE) is a mixture of three regioisomers: 4-(3-hydroxybutoxy)-2-butanol (I), 3-(4-hydroxy-2-butoxy)-1-butanol (II'), and 3-(3-hydroxybutoxy)-1-butanol (III). The target compound, 3-(3-hydroxybutoxy)-1-butanol (III), is the main regioisomer in this mixture [1]. A validated LC-MS/MS method was developed to separate and quantify these isomers in human plasma, confirming their distinct chromatographic behavior and the ability to measure each individually [2]. The patent literature explicitly states that the isomeric mixture cannot be separated into single components using economically viable industrial methods, highlighting the unique value of sourcing the pre-isolated, pure compound [3].
| Evidence Dimension | Regioisomeric Purity and Availability |
|---|---|
| Target Compound Data | Pure 3-(3-hydroxybutoxy)-1-butanol (Compound III), available as a single, characterized entity [3]. |
| Comparator Or Baseline | DHBE mixture: Contains isomers I, II', and III in undefined ratios, with compound III being the main component [1]. |
| Quantified Difference | Target compound offers 100% regioisomeric purity, whereas the DHBE mixture's composition varies and cannot be economically separated on an industrial scale [3]. |
| Conditions | Industrial production and analytical characterization. |
Why This Matters
This is critical for applications requiring a defined, single molecular species, such as the preparation of a pure diastereoisomer for pharmacological studies or as an analytical reference standard.
- [1] Sun, B., et al. First Synthesis and Characterization of Stereoisomers of Choleretic Drug Dihydroxydibutylether. Chinese Journal of Organic Chemistry, 2016. View Source
- [2] Development and validation of a LC–MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 2013. View Source
- [3] Mangia, A., et al. US4584321A: 3-(3-Hydroxybutoxy)-1-butanol in pharmaceutical compositions. Luso Farmaco Institute, 1986. View Source
